ethyl 6-(2,3-dimethoxybenzyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
ETHYL 2-(ANILINOCARBONYL)-6-(2,3-DIMETHOXYBENZYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives This compound is characterized by its unique structure, which includes an anilinocarbonyl group, a dimethoxybenzyl group, and a pyrimido[2,1-b][1,3]thiazine core
Preparation Methods
The synthesis of ETHYL 2-(ANILINOCARBONYL)-6-(2,3-DIMETHOXYBENZYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the condensation of appropriate starting materials, such as β-chlorovinyl aldehydes, with thioamides in the presence of a base to form the pyrimido[2,1-b][1,3]thiazine core.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group is introduced through a nucleophilic substitution reaction, where aniline reacts with a suitable carbonyl compound.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group is attached via a Friedel-Crafts alkylation reaction, using a dimethoxybenzyl halide and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ETHYL 2-(ANILINOCARBONYL)-6-(2,3-DIMETHOXYBENZYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 2-(ANILINOCARBONYL)-6-(2,3-DIMETHOXYBENZYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-(ANILINOCARBONYL)-6-(2,3-DIMETHOXYBENZYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors or proteins, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
ETHYL 2-(ANILINOCARBONYL)-6-(2,3-DIMETHOXYBENZYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL (2-((ANILINOCARBONYL)AMINO)-1,3-THIAZOL-4-YL)ACETATE: This compound has a similar anilinocarbonyl group but differs in the core structure, which is a thiazole instead of a pyrimido[2,1-b][1,3]thiazine.
ETHYL 5-(ANILINOCARBONYL)-2-({[3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPYL]CARBONYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE: This compound contains an anilinocarbonyl group and a thiophene core, making it structurally different from the pyrimido[2,1-b][1,3]thiazine derivative.
ETHYL 2-(ANILINOCARBONYL)-3-OXO-BUTANOATE: This compound has a simpler structure with an anilinocarbonyl group and a butanoate core.
Properties
Molecular Formula |
C27H27N3O6S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
ethyl 6-[(2,3-dimethoxyphenyl)methyl]-8-methyl-4-oxo-2-(phenylcarbamoyl)-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C27H27N3O6S/c1-5-36-26(33)23-16(2)28-27-30(19(23)14-17-10-9-13-20(34-3)24(17)35-4)22(31)15-21(37-27)25(32)29-18-11-7-6-8-12-18/h6-13,15,19H,5,14H2,1-4H3,(H,29,32) |
InChI Key |
CEIJAKRPAYJYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1CC3=C(C(=CC=C3)OC)OC)C(=O)C=C(S2)C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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